REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4][CH3:5].C(O[B:10]1[O:14][C:13]([CH3:16])([CH3:15])[C:12]([CH3:18])([CH3:17])[O:11]1)(C)C.[C-]#[C-].[Li+].[Li+].Cl.[CH2:24]1[CH2:28]O[CH2:26][CH2:25]1>>[CH3:16][C:13]1([CH3:15])[C:12]([CH3:17])([CH3:18])[O:11][B:10]([C:5]#[C:4][C:3]2[CH:2]=[CH:26][CH:25]=[CH:24][CH:28]=2)[O:14]1 |f:2.3.4|
|
Name
|
|
Quantity
|
18.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#[C-].[Li+].[Li+]
|
Name
|
|
Quantity
|
105 mmol
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
|
Type
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CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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was slowly added to the second by a double-ended needle
|
Type
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CUSTOM
|
Details
|
Then, reaction mixture
|
Type
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TEMPERATURE
|
Details
|
was warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
After removal of the precipitated LiCl
|
Type
|
FILTRATION
|
Details
|
by filtration and removal of solvents under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was purified by distillation (185-200° C./15 mbar)
|
Type
|
CUSTOM
|
Details
|
to afford IIId (16.05 g, 76%) as a colourless oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC1(OB(OC1(C)C)C#CC1=CC=CC=C1)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |